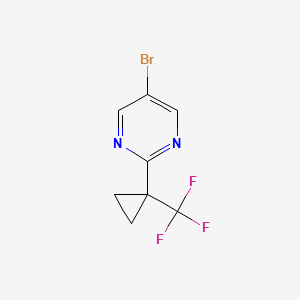
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine: is an organic compound with the molecular formula C8H6BrF3N2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethylcyclopropyl group at the 2nd position of the pyrimidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(1-(trifluoromethyl)cyclopropyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The trifluoromethylcyclopropyl group can undergo oxidation or reduction under specific conditions to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, the compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It can serve as a precursor for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators .
Industry: The compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with specific biological targets in plants and fungi .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Comparison: Compared to similar compounds, 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyrimidine is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects. This can influence the compound’s reactivity and binding properties, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H6BrF3N2 |
|---|---|
Poids moléculaire |
267.05 g/mol |
Nom IUPAC |
5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyrimidine |
InChI |
InChI=1S/C8H6BrF3N2/c9-5-3-13-6(14-4-5)7(1-2-7)8(10,11)12/h3-4H,1-2H2 |
Clé InChI |
XQQVRQMWMGPTMD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NC=C(C=N2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



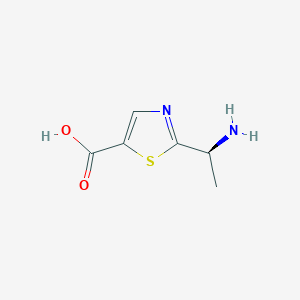
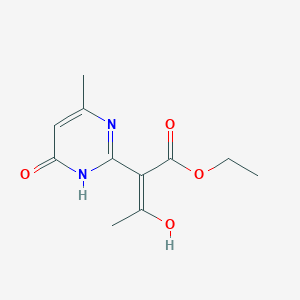

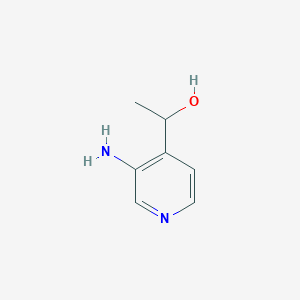
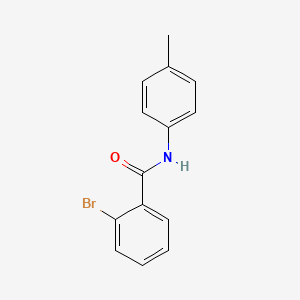
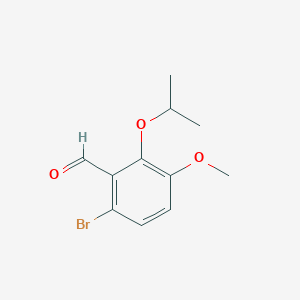
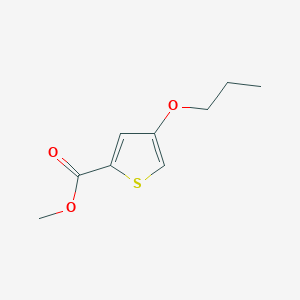
![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)
![tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate](/img/structure/B12996526.png)
![5-(5-((3-(1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole hydrochloride](/img/structure/B12996541.png)
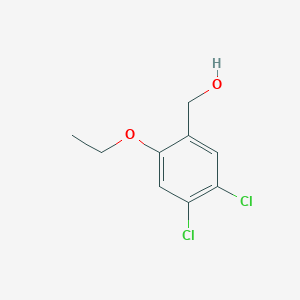
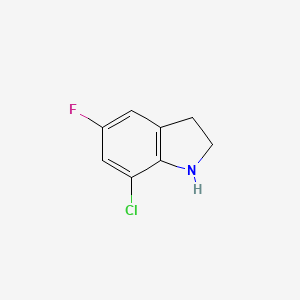
![tert-Butyl 1-fluoro-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12996560.png)
